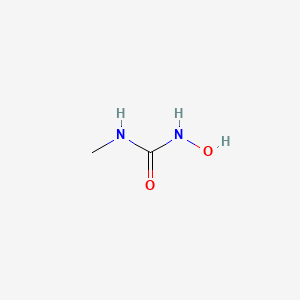

N-Hydroxy-N'-methylurea

Description

Historical Perspectives on Urea (B33335) Derivatives and Related Hydroxamates

The story of N-Hydroxy-N'-methylurea is rooted in the broader history of urea and its derivatives. The synthesis of urea by Friedrich Wöhler in 1828 is widely considered a landmark event that marked the beginning of modern organic chemistry. nih.govchemicalbook.com This breakthrough demonstrated that organic compounds, previously thought to be exclusive to living organisms, could be synthesized from inorganic precursors, thereby challenging the theory of vitalism. chemicalbook.com Since then, urea derivatives have become a vast and important class of organic compounds with diverse applications. nih.gov

The functional group of urea is capable of forming multiple stable hydrogen bonds, which is a key reason for the extensive investigation into its derivatives for various applications, including in medicinal chemistry. nih.gov The introduction of different substituents on the urea backbone allows for the fine-tuning of chemical and physical properties. nih.gov The N-methylurea substructure, for instance, has been shown to influence the conformational preferences and solubility of molecules. nih.gov

Parallel to the development of urea chemistry, hydroxamates, which are characterized by the R-CO-N(OH)-R' functional group, have also been a subject of significant scientific interest. drugbank.com Much of their activity is attributed to their ability to chelate metal ions. drugbank.com This property has led to their investigation in a wide range of biological contexts. drugbank.com

Academic Significance and Research Trajectory

This compound, which incorporates both a urea and a hydroxamate-like (N-hydroxy) moiety, has been a subject of academic research primarily due to its biological activity. A significant area of its investigation has been as an inhibitor of ribonucleotide reductase (RR). nih.govethernet.edu.et Ribonucleotide reductase is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. wikipedia.org The ability of a compound to inhibit this enzyme makes it a valuable tool for studying cellular processes and a potential candidate for therapeutic development. nih.govnih.gov

The research into this compound and similar compounds like hydroxyurea (B1673989) has provided valuable insights into the mechanism of ribonucleotide reductase. nih.govethernet.edu.et Hydroxyurea, a closely related analogue, was one of the first RR inhibitors to be studied extensively and was found to be active against cancer cells in 1963. nih.gov Studies on this compound have contributed to the understanding of the structure-activity relationships of ribonucleotide reductase inhibitors. nih.gov The compound's ability to interact with biological targets has made it relevant for exploring mechanisms of action within biochemical pathways. smolecule.com

Physicochemical Properties of this compound

Below are the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C2H6N2O2 | nih.gov |

| Molecular Weight | 90.08 g/mol | nih.gov |

| XLogP3-AA | -1.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 90.042927438 Da | nih.gov |

| Monoisotopic Mass | 90.042927438 Da | nih.gov |

| Topological Polar Surface Area | 61.4 Ų | nih.gov |

| Heavy Atom Count | 6 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 53.5 | nih.gov |

Crystal Structure Data of this compound

The crystal structure of this compound has been determined and the data is available in the Crystallography Open Database.

| Parameter | Value |

| COD Number | 2001741 |

| Hermann-Mauguin space group symbol | P 1 21/n 1 |

| Hall space group symbol | -P 2yn |

| Space group number | 14 |

| a | 8.2020 Å |

| b | 7.0810 Å |

| c | 7.3160 Å |

| α | 90.0 ° |

| β | 101.378 ° |

| γ | 90.0 ° |

| Data sourced from PubChem CID 96412. nih.gov |

Structure

3D Structure

Properties

CAS No. |

7433-46-7 |

|---|---|

Molecular Formula |

C2H6N2O2 |

Molecular Weight |

90.08 g/mol |

IUPAC Name |

1-hydroxy-3-methylurea |

InChI |

InChI=1S/C2H6N2O2/c1-3-2(5)4-6/h6H,1H3,(H2,3,4,5) |

InChI Key |

CMOKUAFPPCEHHF-UHFFFAOYSA-N |

SMILES |

CNC(=O)NO |

Canonical SMILES |

CNC(=O)NO |

Other CAS No. |

7433-46-7 |

Synonyms |

N-hydroxy-N'-methylurea |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy N Methylurea and Its Analogues

Direct Synthesis Routes

Direct synthesis routes are often favored for their efficiency and simplicity, typically involving the formation of the core urea (B33335) structure from readily available precursors.

A primary and widely used method for forming the urea backbone is the nucleophilic addition of an amine or a hydroxylamine (B1172632) derivative to an isocyanate. rsc.orgmdpi.com The reaction of methyl isocyanate with a suitable hydroxylamine, or the reaction of an amine with a subsequent hydroxylation step, can yield N-hydroxy-N'-alkylureas. For instance, the synthesis of N-substituted ureas often involves reacting an amine with an isocyanate, a method that can be adapted for N-hydroxy analogues. rsc.org This approach is valued for its simplicity and effectiveness, often proceeding under mild conditions. smolecule.com

A common strategy involves the reaction of an appropriate isocyanate with hydroxylamine or a protected hydroxylamine derivative. The high reactivity of the isocyanate group towards nucleophiles like amines makes this a robust method for creating the urea linkage. mdpi.com The reaction is typically conducted in an organic solvent at controlled, often low, temperatures to manage the exothermic nature of the reaction. smolecule.com

Table 1: Examples of Urea Synthesis via Isocyanate Route Data based on analogous urea derivative syntheses.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

| Methyl Isocyanate | Ethanolamine | Dichloromethane | 0-5°C | N-(2-hydroxyethyl)-N'-methylurea smolecule.com |

| Propyl Isocyanate | Hexa-2,4-diyne-1,6-diol | Toluene | Room Temp, Triethylamine | Diurea Derivative |

| Aniline | Potassium Isocyanate | Water | 25°C | N-phenylurea rsc.org |

Nucleophilic substitution provides an alternative pathway to N-hydroxyureas. These methods can involve the reaction of amines or hydroxylamines with carbamate (B1207046) derivatives that possess a suitable leaving group. researchgate.net For example, treating amines with a reagent like 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate results in the formation of O-benzyl protected N-hydroxyureas. researchgate.net The protecting group can then be removed, typically by hydrogenation, to yield the final N-hydroxyurea. researchgate.net This method is versatile, allowing for the synthesis of both mono- and disubstituted N-hydroxyureas from a range of primary and secondary amines. researchgate.net

This strategy hinges on the activation of the carbonyl group, making it susceptible to attack by the nucleophilic amine or hydroxylamine. The choice of leaving group and reaction conditions is critical to ensure high yields and prevent side reactions. This approach has been successfully applied to convert amino sugars into their corresponding N-hydroxyureas. researchgate.net

Condensation reactions represent a foundational method for the synthesis of hydroxyureas. The parent compound, hydroxyurea (B1673989), can be prepared through the reaction of a cyanate (B1221674) salt, such as potassium cyanate or calcium cyanate, with hydroxylamine hydrochloride or hydroxylamine nitrate (B79036). iarc.fr This reaction is typically performed in an aqueous or alcoholic solution. iarc.fr

This general principle can be extended to produce N-substituted derivatives. For example, muramyl dipeptide, a complex peptidoglycan derivative, can be functionalized by reaction with methyl N,O-hydroxylamine in a sodium acetate (B1210297) buffer, demonstrating a condensation-like reaction at the anomeric carbon to install the desired functionality. nih.gov Similarly, N-hydroxy-N-methyl fattyamides have been synthesized by refluxing palm oil with N-methyl hydroxylamine, achieving a conversion of approximately 79% after 16 hours. scispace.com Another documented synthesis involves reacting 4-aminoacetophenone with dimethyl isocyanatomalonate, followed by treatment with hydroxylamine hydrochloride to form a complex N-hydroxyiminoethylphenyl-N'-substituted urea derivative. prepchem.com

Nucleophilic Substitution Approaches

Advanced Synthetic Techniques

To address challenges related to safety, efficiency, and scalability, advanced synthetic techniques have been applied to the synthesis of ureas and their derivatives.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates. researchgate.net The synthesis of urea derivatives, which can involve toxic and unstable precursors like isocyanates, is well-suited for flow chemistry applications. innospk.com For instance, the continuous flow synthesis of N-methyl-N-nitrosourea (MNU), a precursor for diazomethane, has been demonstrated, showcasing the ability to safely generate and consume hazardous materials in-line. rsc.org In this process, aqueous solutions of N-methylurea and sodium nitrite (B80452) are mixed in T-pieces and reacted in a coiled reactor, achieving high yields and purity. rsc.org

The small reactor volumes and superior heat and mass transfer in flow systems allow for the use of reaction conditions that would be unsafe in traditional batch reactors. researchgate.net This technology has been leveraged by manufacturers to enhance yield and consistency in the production of related compounds like N-Methyl Urea. innospk.com The principles are directly applicable to the synthesis of N-Hydroxy-N'-methylurea, where the in-situ generation and immediate reaction of methyl isocyanate with hydroxylamine in a continuous flow setup could significantly improve the safety and control of the process.

The classical method for preparing isocyanates involves the use of phosgene (B1210022), a highly toxic and hazardous gas. nih.gov Due to these safety concerns, significant research has been dedicated to developing safer, solid, or liquid phosgene equivalents. nih.govsigmaaldrich.com These substitutes react with amines to generate isocyanate intermediates in situ, which can then react with a second amine or hydroxylamine to form the desired urea. nih.gov

Common phosgene substitutes include diphosgene (a liquid) and triphosgene (B27547) (a solid), which are easier and safer to handle than gaseous phosgene. sigmaaldrich.com N,N'-Carbonyldiimidazole (CDI) is another widely used, crystalline solid alternative that does not produce chlorinated byproducts. nih.gov Other reagents such as S,S-dimethyl dithiocarbonate have also been employed as phosgene substitutes for the carbonylation of aliphatic amines in water. organic-chemistry.org These reagents provide a more environmentally friendly and safer route to both symmetrical and unsymmetrical urea derivatives. nih.gov The use of these equivalents is a cornerstone of modern urea synthesis in both academic and industrial settings.

Table 2: Common Phosgene Equivalents for Urea Synthesis

| Reagent | Chemical Name | Physical State | Key Advantage |

| Diphosgene | Trichloromethyl chloroformate | Liquid | Safer to handle than phosgene gas sigmaaldrich.com |

| Triphosgene | Bis(trichloromethyl) carbonate | Solid | Crystalline, stable, and easy to handle solid nih.govsigmaaldrich.com |

| CDI | N,N'-Carbonyldiimidazole | Solid | Non-toxic byproducts; safer alternative nih.gov |

| DSC | Disuccinimidyl carbonate | Solid | Common substitute for carbonylation reactions sigmaaldrich.com |

Green Chemistry Approaches to Urea Derivatization

The derivatization of urea and its analogues is increasingly scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by reducing waste, substituting hazardous solvents, and decreasing energy consumption. chromatographyonline.com Key principles of green chemistry, such as the use of eco-friendly materials, efficient energy use, and the reduction of derivatization steps, are being applied to the synthesis of urea derivatives. ajchem-a.com

One prominent green strategy involves noncovalent derivatization (NCD). This approach engineers specific material properties by manipulating noncovalent interactions, offering a reversible and environmentally benign method for material preparation. tandfonline.com NCD aligns with green chemistry principles by employing milder reaction conditions, requiring minimal energy, and using non-hazardous materials. tandfonline.com Research has explored the use of NCDs to create sustainable, slow-release nitrogen fertilizers. By co-crystallizing urea with various aliphatic dicarboxylic acids, the release rate of urea into water can be significantly slowed. tandfonline.com A study demonstrated that increasing the carbon chain length of the dicarboxylic acid co-former correlated with a reduction in the urea release rate by up to four-fold compared to standard granular urea. tandfonline.com This highlights a practical application of green chemistry in modifying urea-based compounds.

Another green approach involves the use of alternative solvent systems and reagents. For instance, solvent systems like NaOH/urea are considered inexpensive and effective for dissolving natural polymers like cellulose (B213188) at low temperatures, providing a greener alternative to more hazardous solvents. mdpi.com Investigations into greener derivatization schemes also include performing reactions in heated Gas Chromatography (GC) inlets to eliminate the energy used in isolated reaction steps and using less toxic reagents such as natural products or enzymes. chromatographyonline.com

The following table summarizes green chemistry approaches applicable to urea derivatization:

| Green Chemistry Approach | Description | Example/Application | Key Benefit |

| Noncovalent Derivatization (NCD) | Formation of cocrystals where molecules are held by non-covalent bonds (e.g., hydrogen bonds). tandfonline.com | Co-crystallization of urea with aliphatic dicarboxylic acids (adipic, pimelic, suberic acid, etc.). tandfonline.com | Creates slow-release fertilizers, reduces energy use, reversible process. tandfonline.comtandfonline.com |

| Alternative Solvents | Use of environmentally benign solvents to replace traditional hazardous ones. ajchem-a.commdpi.com | Utilizing NaOH/urea systems for dissolving natural polysaccharides like cellulose. mdpi.com | Inexpensive, effective at low temperatures, and reduces toxicity. mdpi.com |

| Energy-Efficient Reactions | Modifying reaction conditions to lower energy consumption. chromatographyonline.com | Performing derivatization reactions in a heated GC inlet. chromatographyonline.com | Eliminates the need for a separate, energy-intensive reaction step. chromatographyonline.com |

| Use of Benign Reagents | Replacing toxic reagents with safer alternatives. chromatographyonline.com | Employing natural products or enzymes for derivatization reactions. chromatographyonline.com | Reduces the overall toxicity and hazard profile of the synthesis. chromatographyonline.com |

Formation as Intermediates or Byproducts in Complex Chemical Transformations

A byproduct is a product created during a chemical reaction that is not the desired end product. reddit.com this compound and its derivatives can be formed as either planned intermediates in a multi-step synthesis or as unintended byproducts in complex chemical transformations.

As intermediates, these compounds are valuable in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com For example, Urea, N-(2,3-dihydro-1H-inden-5-yl)-N-hydroxy-N'-methyl-, is used as an intermediate in the production of herbicides. lookchem.com Similarly, N-(1,2-dimethyl-2-propenyl)-N-hydroxy-N'-methylurea serves as a crosslinking agent in the manufacturing of polyurethane foams. lookchem.com The synthesis of more complex molecules often proceeds through a N-hydroxyurea derivative, which is then further modified. For instance, novel N-hydroxyurea derivatives designed as potential dual Histone Deacetylase (HDAC) and bromodomain (BET) inhibitors are synthesized through multi-step conventional organic methods where the N-hydroxyurea moiety is introduced in the final steps. oncologyradiotherapy.comoncologyradiotherapy.com

The compound can also appear as a byproduct, particularly in biological or environmental degradation pathways. A notable example is found in the metabolism of the herbicide tebuthiuron (B33203). The U.S. Code of Federal Regulations establishes tolerances for the combined residues of tebuthiuron and its metabolites in agricultural commodities. ecfr.gov Among these metabolites is N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N'-hydroxymethyl-N-methylurea, a derivative of this compound. ecfr.gov This indicates that the parent herbicide undergoes biotransformation in plants or soil, leading to the formation of this hydroxymethylurea byproduct.

The table below details instances of this compound analogues as intermediates or byproducts.

| Compound/Derivative | Role | Transformation/Application | Source Context |

| Urea, N-(2,3-dihydro-1H-inden-5-yl)-N-hydroxy-N'-methyl- | Intermediate | Synthesis of herbicides and other agrochemicals. lookchem.com | Used in the development of new compounds for various industries. lookchem.com |

| N-(1,2-dimethyl-2-propenyl)-N-hydroxy-N'-methylurea | Intermediate | Crosslinking agent in the production of polyurethane foams. lookchem.com | Provides improved mechanical properties and dimensional stability. lookchem.com |

| N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N'-hydroxymethyl-N-methylurea | Byproduct/Metabolite | Metabolic breakdown of the herbicide tebuthiuron in the environment. ecfr.gov | Regulated as a residue in raw agricultural commodities. ecfr.gov |

| Novel N-hydroxyurea derivatives | Intermediate | Multi-step synthesis of potential anticancer agents (HDAC-BET inhibitors). oncologyradiotherapy.comoncologyradiotherapy.com | The N-hydroxyurea group is a key functional moiety added in a late-stage synthetic step. oncologyradiotherapy.comoncologyradiotherapy.com |

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms

The chemical behavior of N-Hydroxy-N'-methylurea is dictated by the interplay of its functional groups: the hydroxyurea (B1673989) core, which includes a hydroxylamine (B1172632) moiety, and the N-methyl group. These features allow it to participate in a variety of chemical transformations.

The oxidation of this compound, like its parent compound hydroxyurea, is a critical aspect of its reactivity. The presence of the hydroxylamino group makes it susceptible to oxidation, which can proceed through one-electron or two-electron pathways, leading to the formation of various reactive species.

Computational studies and experimental evidence from related hydroxyureas suggest that one-electron oxidation is a key process. uni-muenchen.de This oxidation can generate a nitroxide radical. uni-muenchen.deuchicago.edu The stability and subsequent fate of this radical are influenced by factors such as the electronic environment and the presence of other reagents. For instance, the oxidation of N-methylhydroxyurea (NMHU) with ferricyanide (B76249) in water has been shown to depend on the localization of electron spin density within the resulting free radical. uni-muenchen.de

The oxidation can also be influenced by reactive oxygen species (ROS). For example, it has been shown that in the presence of oxygen, the Fe²⁺(MGD)₂ complex can oxidize hydroxyurea, leading to the formation of a stable NO-Fe²⁺(MGD)₂ complex. nih.gov This suggests that ROS formed during the air oxidation of the iron complex can facilitate the oxidation of the hydroxyurea moiety. nih.gov

Common oxidizing agents used in synthetic chemistry, such as potassium permanganate (B83412) and chromium trioxide, can also be employed to oxidize the hydroxyurea functionality, potentially leading to the formation of nitroso or nitro compounds, or decomposition products depending on the reaction conditions. smolecule.com

The reduction of this compound primarily targets the hydroxylamino group. The major elimination pathway for N-hydroxyurea is its reduction to urea (B33335). researchgate.net This biotransformation can be mediated by enzyme systems such as the mitochondrial amidoxime (B1450833) reducing component (mARC), with mARC1 being specifically implicated. researchgate.net

In organic synthesis, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the urea functionality. smolecule.com Depending on the reaction conditions and the specific derivative, this can lead to the formation of corresponding amines. smolecule.com For instance, the reduction of related imidamide derivatives with LiAlH₄ yields amines. smolecule.com

Computational studies on N-methylhydroxyurea (NMHU) indicate that its reduction produces an O-centered radical, which is more stable than the N-centered radical formed from the reduction of O-methylhydroxyurea. uni-muenchen.de The reactivity of hydroxyureas in reduction reactions, such as the reduction of biologically relevant tyrosyl radicals, follows the trend NMHU > hydroxyurea > O-methylhydroxyurea, indicating that the N-methyl group enhances reactivity in this context. uni-muenchen.de

The this compound molecule possesses multiple sites susceptible to nucleophilic attack. The carbonyl carbon of the urea group is electrophilic and can be attacked by nucleophiles. However, the reactivity is influenced by the electronic effects of the attached nitrogen atoms and the hydroxyl group.

Acylation and phosphorylation reactions of hydroxyurea have shown that these reactions surprisingly occur on the nitrogen atom rather than the oxygen atom of the hydroxyl group, leading to the formation of amides instead of esters. researchgate.net This preference is rationalized by the dominant resonance structures of the hydroxyurea molecule. researchgate.net This suggests that nucleophilic substitution reactions on this compound, particularly those involving acylation or phosphorylation, would likely occur at one of the nitrogen atoms.

The nitrogen atoms themselves can also act as nucleophiles, although their nucleophilicity is generally low due to the electron-withdrawing effect of the carbonyl group. The N-methyl group can slightly enhance the nucleophilicity of the nitrogen to which it is attached compared to the unsubstituted nitrogen. psu.edu

In the context of related urea derivatives, nucleophilic substitution can occur at the urea groups, where nucleophiles such as amines or thiols can replace substituents. The nature of the leaving group is crucial in these reactions, with weaker bases being better leaving groups. msuniv.ac.in

The hydrolysis of ureas is a fundamental chemical process, often catalyzed by acids, bases, or enzymes like urease. For this compound, hydrolysis would involve the cleavage of the amide bonds. The rate and mechanism of hydrolysis are influenced by pH and the presence of substituents.

In the case of N-methyl-N-nitrosourea, a related compound, hydrolysis is base-induced and initiated by deprotonation at the carbamoyl (B1232498) group, leading to the formation of a methyldiazonium ion and cyanate (B1221674). nih.gov The kinetics are first-order with respect to the nitrosourea. nih.gov While this compound lacks the nitroso group, the general principles of base-catalyzed hydrolysis involving deprotonation and subsequent bond cleavage are relevant.

Enzymatic hydrolysis by urease is highly specific for urea and some of its derivatives, like hydroxyurea. nih.govresearchgate.net The urease-catalyzed hydrolysis of hydroxyurea exhibits biphasic kinetics, with a rapid burst phase followed by a slower steady-state phase. researchgate.net Kinetic isotope effect studies suggest that the formation of a tetrahedral intermediate is the rate-limiting step in the hydrolysis process. researchgate.net The presence of the N-methyl group in this compound would likely influence its interaction with the urease active site and affect the kinetics of hydrolysis compared to hydroxyurea.

Nucleophilic Attack and Substitution Patterns

Role as a Chemical Reagent

This compound is not typically considered a primary methylating agent in the same vein as well-known reagents like methyl iodide or dimethyl sulfate. However, under certain conditions, particularly those involving its decomposition, it can serve as a source of a methyl group. This is more a consequence of its breakdown rather than a designed function.

More potent methylating agents containing the N-methylurea substructure are known, such as N-nitroso-N-methylurea (NMU). wikipedia.org NMU is a powerful alkylating agent that transfers its methyl group to nucleobases in nucleic acids. wikipedia.orgpsu.edu Its decomposition, often initiated by hydrolysis, yields a methyldiazonium cation, which is the active methylating species. psu.educarnegiescience.edu

While this compound does not possess the nitroso group that facilitates the formation of a diazonium ion, its thermal or chemical decomposition could potentially lead to fragments that can methylate other substrates, although this is not a common application. The reactivity of this compound is more dominated by reactions involving the hydroxyurea moiety itself. For targeted N-methylation in organic synthesis using urea derivatives, other strategies are often employed, such as the catalytic transfer hydrogenation of urea derivatives using methanol (B129727) as both a hydrogen and a C1 source. chemrxiv.org

Data Tables

Table 1: Fundamental Reaction Mechanisms of this compound

| Reaction Type | Key Reactants/Conditions | Primary Products/Intermediates | Mechanistic Notes |

| Oxidation | Ferricyanide, Metalloenzymes, ROS | Nitroxide radical, Nitroso/Nitro compounds | Can proceed via one-electron transfer. uni-muenchen.de Reactivity is influenced by spin density localization and enzymatic environment. uni-muenchen.deuchicago.edu |

| Reduction | LiAlH₄, mARC1 enzyme system | Urea, Amines, O-centered radical | The primary metabolic pathway is reduction to urea. researchgate.net Stronger chemical reductants can yield amines. smolecule.comsmolecule.com |

| Nucleophilic Substitution | Acyl chlorides, Phosphoryl chlorides | N-acylated/N-phosphorylated ureas | Acylation/phosphorylation occurs on the nitrogen atom, not the hydroxyl oxygen, due to resonance effects. researchgate.net |

| Hydrolysis | Acid/Base, Urease | Amine, Hydroxylamine, Carbon Dioxide | Can be enzyme-catalyzed. researchgate.net Kinetics are influenced by pH and steric factors. illinois.edu The rate-limiting step in enzymatic hydrolysis is often the formation of a tetrahedral intermediate. researchgate.net |

Table 2: Research Findings on the Reactivity of this compound and Related Compounds

| Research Focus | Compound(s) Studied | Key Finding | Reference |

| Oxidation Mechanism | N-methylhydroxyurea (NMHU) | Oxidation with ferricyanide depends on the localization of electron spin density in the resulting radical. uni-muenchen.de | uni-muenchen.de |

| Reduction Pathway | N-hydroxyurea | The major metabolic elimination pathway is the reduction to urea, specifically mediated by the mARC1 enzyme. researchgate.net | researchgate.net |

| Reactivity in Radical Reduction | NMHU, Hydroxyurea, O-methylhydroxyurea | The order of reactivity for reducing tyrosyl radicals is NMHU > Hydroxyurea > O-methylhydroxyurea. uni-muenchen.de | uni-muenchen.de |

| Site of Acylation/Phosphorylation | Hydroxyurea | Acylation and phosphorylation occur on the nitrogen atom rather than the oxygen of the hydroxyl group. researchgate.net | researchgate.net |

| Enzymatic Hydrolysis Kinetics | Hydroxyurea | Urease-catalyzed hydrolysis shows biphasic kinetics, with the formation of a tetrahedral intermediate being rate-limiting. researchgate.net | researchgate.net |

| Role in NO Generation | N-methylated hydroxyureas | Unlike hydroxyurea, N-methylated derivatives cannot transfer NO to hemoglobin due to the requirement of an unsubstituted acylhydroxylamine group. uni-muenchen.de | uni-muenchen.de |

| Methylating Potential | N-nitroso-N-methylurea (NMU) | NMU acts as a potent methylating agent by forming a methyldiazonium ion upon decomposition. wikipedia.orgpsu.edu | wikipedia.orgpsu.edu |

Derivatization Strategies and Functional Group Modification

N-Substitution Reactions

The nitrogen atoms within the N-Hydroxy-N'-methylurea molecule are key targets for substitution reactions, allowing for the introduction of a variety of functional groups that can modulate its physicochemical and biological characteristics.

Alkylation and Acylation of Nitrogen Centers

The nitrogen atoms of the urea (B33335) moiety can undergo both alkylation and acylation. Studies on related hydroxyurea (B1673989) compounds have shown that N-alkylation can be achieved, often followed by other transformations like aminolysis to yield O-alkyl hydroxylamines. tandfonline.com For instance, N-alkylation of amines with alcohols can be catalyzed by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes. nih.gov Specifically, N-methylation of anilines with methanol (B129727) has been successfully performed at elevated temperatures in the presence of a catalyst and a base. nih.gov While direct alkylation of this compound is not extensively detailed in the reviewed literature, the general reactivity of ureas suggests this is a feasible modification.

Acylation reactions on hydroxyurea derivatives have been shown to occur preferentially at the nitrogen atom rather than the hydroxyl group. This N-acylation leads to the formation of amide derivatives. This preference is significant as it dictates the type of derivatives that can be readily synthesized. The use of phosgene (B1210022) or its substitutes is a traditional method for generating isocyanate intermediates from amines, which can then react with other amines to form unsymmetrical ureas. nih.gov More modern and safer methods utilize reagents like N,N′-Carbonyldiimidazole (CDI) to achieve similar transformations. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Alkylation | Alcohols, NHC–Ir(III) or NHC–Ru(II) catalysts, Base, Heat | N-Alkyl-N'-methyl-N-hydroxyureas | nih.gov |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-N'-methyl-N-hydroxyureas (Amides) | nih.gov |

| Urea Synthesis | Amines, Phosgene or CDI | Substituted Ureas | nih.gov |

Introduction of Hydroxyalkyl and Other Functional Groups

The introduction of hydroxyalkyl groups onto the urea scaffold has been demonstrated. A notable example is the synthesis of N-(2-hydroxyethyl)-N'-methylurea, which is achieved by reacting methyl isocyanate with ethanolamine. smolecule.com This reaction highlights a straightforward method for incorporating a hydroxyl-containing side chain. This modification can enhance water solubility and provide an additional site for further derivatization.

The synthesis of various derivatives can be achieved through multi-step processes. For example, the synthesis of O,N-methylated derivatives of norbelladine (B1215549) involves the formation of imine intermediates, followed by hydrogenation to secondary amines, and subsequent N-methylation. mdpi.com This illustrates how different functional groups can be strategically introduced to build more complex molecules based on a core structure. The introduction of functional groups can also be achieved through the reaction of isocyanates with appropriately functionalized amines. richmond.edu

| Derivative | Synthetic Approach | Key Intermediates/Reagents | Reference |

| N-(2-Hydroxyethyl)-N'-methylurea | Reaction of methyl isocyanate with ethanolamine | Methyl isocyanate, Ethanolamine | smolecule.com |

| O,N-methylated norbelladine derivatives | Three-step synthesis from benzaldehydes and tyramine | Imine intermediates, Secondary amines | mdpi.com |

Hydroxyl Group Reactivity

The hydroxyl group attached to one of the nitrogen atoms is a defining feature of this compound, and its reactivity is of significant interest for creating derivatives with unique properties.

Etherification and Esterification

The reactivity of the hydroxyl group towards etherification and esterification is a subject of nuanced findings. While esterification would be a logical derivatization strategy, studies have indicated that acylation of hydroxyurea preferentially occurs at the nitrogen atom, leading to the formation of amides rather than esters. sapub.org

However, O-alkylation of N-alkyl or N-aryl-N-hydroxyureas is a known reaction, which suggests that etherification of the hydroxyl group in this compound is possible under specific conditions. tandfonline.com For example, N-aryl or N-alkyl-O-methyl hydroxylamines can be prepared via O-alkylation of the corresponding N-hydroxyureas. tandfonline.com The synthesis of allyl and benzyl (B1604629) α-hydroxyesters has been achieved through a modified Steglich esterification using O-allyl or O-benzyl-N,N'-dicyclohexylisoureas, indicating that under the right conditions, reactions at the hydroxyl group can be favored. nih.gov

Esterification is a common reaction between an alcohol and a carboxylic acid to form an ester and water. byjus.com Various methods exist, including the use of acid anhydrides or acid chlorides with alcohols. byjus.com

| Reaction | Observation/Method | Implication for this compound | Reference |

| Acylation | Preferentially occurs at the N-atom | Leads to amides, not esters | sapub.org |

| O-Alkylation | Documented for related N-hydroxyureas | Etherification is potentially feasible | tandfonline.com |

| Esterification | Modified Steglich esterification successful for α-hydroxyesters | Specific conditions might allow O-esterification | nih.gov |

Oxidation of the Hydroxyl Moiety

The hydroxyl group of this compound is susceptible to oxidation, a reaction that has been a subject of study in the context of its biological activity. Oxidation of hydroxyureas can lead to the formation of nitroxide radicals. mdpi.com Nitroxides are stable free radicals that can act as antioxidants. mdpi.com They are also known to be efficient scavengers of other radical species. mdpi.com The oxidation of N-hydroxyguanidine, a related compound, by nitric oxide has been shown to generate other vasoactive species, potentially through the formation of nitroxyl (B88944) (HNO). nih.gov

The oxidation of the hydroxyl moiety can be a key step in the mechanism of action of some hydroxyurea derivatives. These oxidation reactions can be catalyzed by enzymes or occur through chemical means. The resulting radical species can have significant biological implications.

Conformational Modulation through Derivatization

The introduction of substituents on the this compound scaffold can significantly impact its three-dimensional structure and conformational preferences. The urea functionality itself imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov

Studies on related urea derivatives, such as N,N'-diphenylureas, have shown that N-methylation can cause a shift from a trans,trans conformation to a cis,cis conformation. nih.gov This conformational change can be driven by steric interactions and can influence how the molecule interacts with biological targets. For example, the introduction of a methyl group can disrupt molecular planarity, which can in turn affect properties like solubility. nih.gov

| Derivatization | Effect on Conformation | Consequence | Reference |

| N-Methylation (on diphenylureas) | Shift from trans,trans to cis,cis conformation | Alters molecular shape and potential for intermolecular interactions | nih.gov |

| General Substitution | Alters rotational barriers around C-N bonds | Modifies the overall 3D structure and biological activity | researchgate.netrsc.org |

| Introduction of a methyl group | Can disrupt molecular planarity | Can lead to increased solubility | nih.gov |

Stereochemical Alterations Induced by Substitutions

The introduction of substituents to the this compound scaffold can lead to notable changes in its three-dimensional structure and conformational preferences. The urea moiety itself has defined conformational possibilities, which can be influenced by the groups attached to its nitrogen atoms.

The substitution on the nitrogen atoms of the urea core is a critical factor in determining the conformational preferences of the resulting derivatives. For instance, in related N,N'-diphenylureas, a trans,trans conformation is generally favored. However, the sequential introduction of methyl groups can cause a shift from a trans,trans to a cis,cis conformation. nih.gov This principle of stereochemical switching through N-methylation is a key strategy in molecular design due to the relative ease of introducing the N-methylurea substructure into organic molecules. nih.gov

In the case of this compound, the presence of the methyl group already influences its conformational landscape. Further derivatization, for example, by introducing bulky substituents, can induce significant steric hindrance. This can lead to a disruption of planar conformations. For example, in a related molecule, the introduction of a methyl group on the urea nitrogen of N-1-naphthyl urea resulted in a steric clash that disrupted the planarity of the molecule. nih.gov

Furthermore, the stereochemistry of substituents can be critical for biological activity and molecular interactions. In a complex derivative of N-hydroxyurea, N-Hydroxy-N-(methylacylfulvene)urea, the specific stereochemistry at the 5'-position (the R-configuration) was found to be crucial for its activity. This highlights how specific three-dimensional arrangements of atoms, dictated by substitutions, are key to the molecule's function.

Impact on Molecular Planarity and Supramolecular Assembly

Modifications to the this compound structure can profoundly affect its planarity, which in turn governs how the molecules pack in the solid state and form supramolecular assemblies. These assemblies are stabilized by non-covalent interactions, with hydrogen bonding being particularly significant for urea derivatives.

The planarity of urea derivatives can be intentionally disrupted to alter their physical properties. One strategy is to introduce a substituent on one of the urea nitrogens, which breaks the symmetry and disrupts planarity. nih.gov This can reduce the efficiency of crystal packing, which can have downstream effects on properties like solubility. The introduction of a methyl group in N-methyl-N-1-naphthyl urea, for example, disrupts planar conformations due to steric hindrance. nih.gov

Conversely, certain substitutions can enhance planarity and promote the formation of well-ordered supramolecular structures. The ability of the urea and hydroxyurea moieties to form strong hydrogen bonds is a key driver in the formation of these assemblies. rsc.org In the crystal structure of this compound, specific hydrogen bonding patterns dictate the molecular packing. nih.gov

The introduction of different functional groups can either strengthen or weaken these intermolecular interactions. For example, attaching groups capable of forming additional hydrogen bonds can lead to more complex and stable supramolecular networks. The interplay between the substituent's size, shape, and chemical nature determines the final architecture of the assembly. The formation of these ordered structures is a critical area of research, with applications in materials science and nanotechnology. acs.orgnih.gov

Research on related N-methylurea has shown that it can exist in different polymorphic forms, each with a unique crystal structure and hydrogen bonding network. rsc.org This indicates that even subtle changes in conditions or structure can lead to different supramolecular arrangements. The specific hydrogen bonding patterns in these polymorphs illustrate the versatility of the urea backbone in forming diverse supramolecular structures. rsc.org

Below is a table summarizing the crystallographic data for this compound, which provides insight into its solid-state structure.

| Parameter | Value |

|---|---|

| Hermann-Mauguin Space Group Symbol | P 1 21/n 1 |

| Hall Space Group Symbol | -P 2yn |

| Space Group Number | 14 |

| a (Å) | 8.2020 |

| b (Å) | 7.0810 |

| c (Å) | 7.3160 |

| α (°) | 90.0 |

| β (°) | 101.378 |

| γ (°) | 90.0 |

Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These methods are fundamental for identifying the functional groups present in N-Hydroxy-N'-methylurea.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. While a complete experimental spectrum for this compound is not widely published, the expected absorption bands can be predicted with high confidence by examining its constituent parts: the N-methylurea core and the N-hydroxy group.

Key functional groups in this compound include the carbonyl group (C=O), N-H groups, the N-O-H group, and the methyl (CH₃) group. The spectrum of the closely related compound N-methylurea provides a basis for assigning the vibrations associated with the urea (B33335) backbone and the methyl substituent nist.govnist.gov. The presence of the N-hydroxy group introduces additional characteristic bands.

The principal vibrations can be assigned as follows:

O-H and N-H Stretching: The O-H stretch of the hydroxylamino group and the two N-H stretching vibrations are expected in the high-frequency region of the spectrum, typically between 3100 and 3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching: Vibrations corresponding to the stretching of the C-H bonds in the methyl group appear just below 3000 cm⁻¹.

Amide I (C=O Stretch): The most intense band in the spectrum is typically the C=O stretching vibration, known as the Amide I band in urea derivatives. It is expected to appear in the 1600-1700 cm⁻¹ region. Its precise location can be influenced by hydrogen bonding.

Amide II (N-H Bend): This band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides and ureas and is anticipated around 1550-1620 cm⁻¹.

C-H Bending: The asymmetric and symmetric bending vibrations of the methyl group are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

N-O Stretching: The N-O stretching vibration of the hydroxylamino group typically gives rise to a weak to medium band in the 900-1100 cm⁻¹ region.

Table 1: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | R-OH | ~3300-3400 | Broad, due to hydrogen bonding |

| N-H Stretch | R-NH-C=O, C=O-NH-OH | ~3200-3400 | Often appears as multiple bands |

| C-H Stretch | -CH₃ | ~2950-2850 | Asymmetric and symmetric stretches |

| Amide I (C=O Stretch) | -NH-CO-N- | ~1640-1680 | Strong intensity |

| Amide II (N-H Bend) | -CO-NH- | ~1550-1620 | Medium to strong intensity |

| C-H Bend | -CH₃ | ~1450, ~1375 | Asymmetric and symmetric bending |

| C-N Stretch | C-N | ~1200-1350 | Coupled with other vibrations |

This table is predictive and based on characteristic group frequencies and data from analogous compounds like N-methylurea. nist.gov

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR measures absorption, Raman detects changes in the polarizability of a molecule's electron cloud during vibration. Generally, symmetric, non-polar bonds produce strong Raman signals, whereas polar functional groups are more prominent in FTIR spectra.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound (CH₃-NH-C(O)-NH-OH), three distinct proton environments are expected, plus the labile protons of the N-H and O-H groups.

Methyl Protons (-CH₃): The protons of the methyl group are attached to a nitrogen atom adjacent to a carbonyl group. They are expected to appear as a doublet in the region of 2.6-2.9 ppm. The splitting into a doublet is due to coupling with the single proton on the adjacent nitrogen (NH). Data from the related compound N-methylurea shows the methyl signal as a doublet around 2.6 ppm in D₂O and 2.5-2.7 ppm in DMSO-d₆ chemicalbook.com.

Amide Proton (-NH-CH₃): This proton, attached to the same nitrogen as the methyl group, would appear as a quartet due to coupling with the three methyl protons. Its chemical shift is expected in the range of 5.5-7.5 ppm, depending on the solvent and concentration.

Hydroxylamino Protons (-NH-OH): The two protons on the hydroxylamino group (one on nitrogen, one on oxygen) are labile and their signals are highly dependent on solvent, temperature, and pH. They are expected to be broad and may exchange with deuterium (B1214612) in D₂O, causing their signals to disappear. The N-H proton is expected in the 7.0-9.0 ppm range, while the O-H proton could be even further downfield, potentially >9.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ | 2.6 - 2.9 | Doublet (d) | Coupled to adjacent N-H |

| -NH-CH₃ | 5.5 - 7.5 | Quartet (q) | Coupled to -CH₃ protons; may be broad |

| -NH-OH | 7.0 - 9.0 | Broad singlet (br s) | Labile; exchanges with D₂O |

This table is predictive and based on standard chemical shift values and data from analogous compounds like N-methylurea. chemicalbook.com

¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information on the number and electronic environment of the carbon atoms. This compound has a simple carbon framework with only two carbon atoms, which would lead to two distinct signals in the ¹³C NMR spectrum.

Methyl Carbon (-CH₃): The methyl carbon atom is expected to have a chemical shift in the aliphatic region, typically between 25 and 35 ppm.

Carbonyl Carbon (C=O): The carbonyl carbon of the urea group is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. Its signal is expected to appear far downfield, in the range of 158-165 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted δ (ppm) |

|---|---|

| -CH₃ | 25 - 35 |

This table is predictive and based on standard chemical shift values for urea and methyl groups.

While the structure of this compound is simple, two-dimensional (2D) NMR techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between protons that are two or three bonds apart. A distinct cross-peak would be observed between the methyl proton signal (~2.7 ppm) and the N-H proton signal (~6.5 ppm), definitively linking the methyl group to its adjacent amide proton.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. An HSQC spectrum would display a correlation cross-peak between the methyl proton signal (~2.7 ppm) and the methyl carbon signal (~30 ppm). This confirms the assignment of the aliphatic signals in both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically 2-3 bonds). For this compound, an HMBC spectrum would show a correlation between the methyl protons (~2.7 ppm) and the carbonyl carbon (~162 ppm), confirming the connectivity across the N-C bond. The amide protons would also show correlations to the carbonyl carbon.

These 2D techniques, used in combination, provide a robust and definitive method for confirming the molecular structure of this compound, leaving no ambiguity in the assignment of its spectral features.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound's monoisotopic mass is calculated to be 90.042927438 Da. nih.gov In a typical mass spectrometry experiment, the molecule is ionized to form a molecular ion (M•+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight.

The molecular ion of this compound is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments is predictable and serves as a molecular fingerprint. While detailed fragmentation studies specifically for this compound are not extensively published, the fragmentation can be predicted based on the principles of mass spectrometry and the known behavior of similar functional groups like amides and hydroxylamines. uni-saarland.delibretexts.org Common fragmentation pathways include alpha cleavage and the loss of small neutral molecules.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Formula | Lost Neutral Fragment | Predicted m/z | Notes |

|---|---|---|---|

| [C2H6N2O2]•+ | - | 90 | Molecular Ion (Parent Ion) |

| [CH4N2O]•+ | CH2O | 60 | Loss of formaldehyde |

| [CH3NCO]•+ | H2NO | 57 | Cleavage of the N-N bond and rearrangement |

This table is based on theoretical fragmentation patterns and may vary based on ionization technique and conditions.

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has been performed on this compound, providing a definitive solid-state structure. nih.gov The study reveals that the compound crystallizes in the monoclinic space group P 1 21/n 1. nih.gov This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uib.nobrynmawr.edu The precise coordinates of each atom in the crystal lattice can be determined from this data, confirming the molecular connectivity and conformation.

Table 2: Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 8.2020 Å |

| b | 7.0810 Å |

| c | 7.3160 Å |

| α | 90.0 ° |

| β | 101.378 ° |

| γ | 90.0 ° |

| Z (Molecules per unit cell) | 4 |

Data sourced from the Crystallography Open Database (COD) entry 2001741, as cited in Nielsen, B. B.; et al. (1993). nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze microcrystalline samples. anl.gov Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern. anl.govresearchgate.net This pattern serves as a unique "fingerprint" for a specific crystalline phase. anl.gov

For this compound, PXRD can be used to:

Confirm the identity of a synthesized batch by matching its pattern to a known standard or a pattern simulated from single-crystal data. icdd.com

Assess the phase purity of a sample, detecting the presence of any crystalline impurities or different polymorphic forms.

Study phase transitions that may occur under varying conditions such as temperature or humidity. anl.gov

Single-Crystal X-ray Diffraction for Solid-State Structures

Advanced Analytical Methods for Detection and Quantification

The detection and quantification of this compound in various matrices, as well as the assessment of its purity, are accomplished using advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used to separate the compound from impurities, related substances, and degradation products. researchgate.net A typical HPLC method involves a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov

This method is crucial for:

Purity Assessment: Determining the percentage purity of the compound. A certificate of analysis for this compound reported a purity of 99.40% as determined by HPLC with UV detection at 200 nm. lgcstandards.com

Stability and Degradation Studies: Monitoring the degradation of the compound over time and under various stress conditions (e.g., heat, light, pH changes) by quantifying the decrease in the parent peak and the appearance of degradation product peaks.

Quantification: Measuring the concentration of this compound in research samples. In related studies, HPLC has been effectively used to determine the concentration of hydroxyurea (B1673989), with N-methylurea sometimes serving as an internal standard. researchgate.net

Gas chromatography (GC) is another powerful separation technique, which, when coupled with a mass spectrometer (GC-MS), allows for both the separation and confident identification of compounds in a sample. rjptonline.org Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov

Common derivatization procedures for compounds with hydroxyl and amine groups include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov The resulting derivative is more amenable to GC analysis. The GC separates the derivatized compound from other components in the mixture before it enters the mass spectrometer, which provides mass data for definitive identification based on the molecular ion and fragmentation pattern. nih.govnih.gov This approach is highly sensitive and specific, making it suitable for detecting trace amounts of the compound.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds. The presence of the N-hydroxy group in this compound makes it susceptible to electrochemical oxidation, forming the basis for its detection using voltammetric techniques. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of detection can be inferred from research on analogous compounds, such as NG-hydroxy-L-arginine (NOHA), which also contains an electrochemically active hydroxyurea moiety. nih.gov

Voltammetric methods, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for this purpose. nih.gov These techniques involve applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The oxidation of the hydroxyurea group occurs at a specific potential, generating a current peak that is proportional to the concentration of the compound.

The choice of electrode material is critical for achieving high sensitivity and selectivity. Glassy carbon electrodes (GCE) have been effectively used for detecting related hydroxyurea compounds. nih.gov In a typical setup, a three-electrode system is used, comprising a working electrode (e.g., GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

For instance, studies on NOHA using a glassy carbon electrode have demonstrated a clear oxidation peak at approximately +355 mV versus an Ag/AgCl reference electrode. nih.gov Differential pulse voltammetry, known for its enhanced sensitivity compared to cyclic voltammetry, has also been successfully applied, showing similar oxidation potentials and providing low detection limits. nih.gov The sensitivity in these experiments can reach the nanoamperemolar range per micromolar concentration (nA/µM). nih.gov The development of a dedicated biosensor for this compound would likely build upon these foundational electrochemical principles. nih.gov

Table 1: Electrochemical Detection Parameters for an Analogous Hydroxyurea Compound (NOHA)

| Parameter | Value | Reference |

|---|---|---|

| Analytical Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | nih.gov |

| Working Electrode | Glassy Carbon Electrode (GCE) | nih.gov |

| Oxidation Peak Potential | +355 mV (vs. Ag/AgCl) | nih.gov |

| Sensitivity (CV) | 5.4 nA/µM | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the molecule's properties, grounded in the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of urea (B33335) derivatives. supagro.fr Functionals such as B3LYP are commonly employed to model systems like N-Hydroxy-N'-methylurea and its analogues. researchgate.net Such studies on related molecules like hydroxymethyl urea and N-methylurea crystalline hydrates have been performed using the B3LYP/6-31+G(d,p) level of theory to analyze molecular interactions and stability. researchgate.netyu.edu.jo

Key insights from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability and susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): MEP surfaces are used to identify the electrophilic and nucleophilic regions of a molecule, which is vital for understanding how it interacts with other chemical species. researchgate.net For urea derivatives, MEP analysis helps visualize the charge distribution and sites prone to hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule. In a study on a similar crystal, the LP(1)N4 → π*(C2-O3) interaction was found to be the most stabilizing. researchgate.net For urea derivatives, NBO analysis quantifies the stabilization energy associated with intramolecular and intermolecular hydrogen bonds. researchgate.net

| Parameter | Significance | Typical Finding for Urea Analogues |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | A larger gap implies higher stability. |

| Dipole Moment (μ) | Measures the polarity of the molecule. | Increases with the number of interacting water molecules in hydrated clusters. researchgate.net |

| NBO Stabilization Energy (E(2)) | Quantifies the strength of orbital interactions (e.g., hydrogen bonds). | Energies for O-H∙∙∙O and N-H∙∙∙O bonds can range from a few to over 17 kcal/mol. yu.edu.jo |

Ab initio methods are computational techniques based on first principles, solving the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational in this class. wikipedia.org

For alkyl-substituted ureas, ab initio calculations at the MP2/aug-cc-pVDZ level have been used to determine the potential energy surfaces for bond rotations. acs.org These calculations predict the energy barriers associated with the rotation around the C-N bonds, which are typically in the range of 8-10 kcal/mol for alkylureas. acs.org This is slightly higher than for unsubstituted urea, indicating that the methyl group in this compound likely influences its rotational dynamics. acs.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment.

The conformational landscape of urea derivatives is a key determinant of their properties. Substitution on the nitrogen atoms significantly influences conformational preferences. nih.gov For this compound, rotation around the C-N bonds can lead to different isomers (e.g., cis/trans or E/Z).

Computational studies on the related N-hydroxyurea (HU) have identified two stable conformers, E-HU and Z-HU, which differ in their geometry and interaction with water. nih.gov Analysis of alkylureas reveals that they typically adopt anti geometries, with cis and (less stable) trans isomers possible. acs.org The presence of the methyl group can also introduce a rotational barrier; for methylurea (B154334), this barrier is predicted to be approximately 0.9 kcal/mol at the MP2 level of theory. acs.org These findings suggest that this compound also possesses a flexible structure with distinct, energetically accessible conformations.

MD simulations are particularly powerful for studying how a solute interacts with solvent molecules. An ab initio MD study on N-hydroxyurea in water revealed that the molecule is strongly hydrated and tightly bound to the water molecules in its first solvation shell. nih.gov

The study demonstrated that N-hydroxyurea acts as a "structure-making" molecule, strengthening the hydrogen bond network of the surrounding water. nih.gov The analysis of distance-dependent infrared spectra indicated that the E and Z conformers of N-hydroxyurea spectrally affect an average of 3.4 and 2.5 of the nearest water molecules, respectively. nih.gov These interactions occur within hydration spheres with radii of 3.7 Å and 3.5 Å, respectively. nih.gov This detailed view of hydration is critical for understanding the molecule's behavior in aqueous biological environments.

Conformational Analysis and Flexibility Studies

Topological and Bonding Analyses

Topological analysis of the electron density provides a rigorous framework for defining and characterizing chemical bonds, including weak noncovalent interactions.

Techniques like the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Non-Covalent Interaction (NCI) index are used to analyze bonding. yu.edu.joresearchgate.net In studies of hydrated crystals of urea derivatives, these methods have been essential for characterizing the hydrogen bonds that stabilize the structures. researchgate.netyu.edu.jo

Atoms in Molecules (AIM): QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density (ρ) at these points reveal the nature of the interaction. For hydrogen bonds, the electron density and its Laplacian (∇²ρ) at the BCP are used to estimate bond strength. yu.edu.joresearchgate.net

Electron Localization Function (ELF): ELF analysis maps the regions of high electron localization, which correspond to covalent bonds and lone pairs, providing a clear visualization of bonding patterns. yu.edu.joresearchgate.net

Reduced Density Gradient (RDG): The RDG method is used to visualize and identify noncovalent interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its gradient. researchgate.net

Studies on aqueous clusters of hydroxymethyl urea found that O-H∙∙∙O, O-H∙∙∙N, and N-H∙∙∙O type hydrogen bonds are responsible for cluster stability, with bond energies ranging from 2.23 to 17.95 kcal/mol. yu.edu.jo

| Hydrogen Bond Type | Interaction Energy Range (kcal/mol) | Significance |

|---|---|---|

| O-H∙∙∙O | 2.23 - 17.95 | Key interaction for stabilizing hydrated clusters. |

| N-H∙∙∙O | Variable | Contributes to the supramolecular network in crystals and solvated states. |

| O-H∙∙∙N | Variable | Provides stability to aqueous clusters of urea derivatives. |

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, is a theoretical model used to analyze the electron density (ρ) of a molecule to define chemical bonds and atomic interactions. wikipedia.orguni-rostock.deias.ac.in This method identifies critical points in the electron density, where the gradient of the density is zero. uni-rostock.de The presence of a (3, -1) critical point, known as a bond critical point (BCP), and an associated bond path between two nuclei indicates that the nuclei are linked by a chemical bond. ias.ac.in

While direct AIM analysis of this compound is not widely published, studies on analogous compounds like hydroxymethyl urea and N-methylurea demonstrate the utility of this approach. yu.edu.joresearchgate.net In these systems, AIM is used to characterize the nature and strength of intermolecular hydrogen bonds, such as O-H∙∙∙O, O-H∙∙∙N, and N-H∙∙∙O interactions. yu.edu.jo The topological parameters at the BCP, including the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength. nih.gov For instance, in studies of aqueous clusters of hydroxymethyl urea, a clear correlation was established between the length of a hydrogen bond and its topological parameters. yu.edu.jo

Table 1: Illustrative Relationship Between Hydrogen Bond Length and AIM Topological Parameters for Aqueous Hydroxymethyl Urea Clusters. yu.edu.jo Note: This data is for the related compound Hydroxymethyl Urea and serves to illustrate the type of analysis performed.

| Parameter | Description | Correlation with H-bond Length |

|---|---|---|

| Hydrogen Bond Energy (EHB) | Calculated energy of the hydrogen bond (kcal/mol). | Inversely correlated; shorter bonds are stronger. |

| Electron Density at BCP (ρ) | Magnitude of electron density at the bond critical point. | Inversely correlated; higher density for shorter bonds. |

| Laplacian of Electron Density at BCP (∇²ρ) | Indicates whether charge is concentrated or depleted at the BCP. | Inversely correlated. |

This type of analysis allows for a precise, quantitative description of the hydrogen bonds that stabilize the structure of this compound and its complexes.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used in computational chemistry to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. researchgate.nettaylorandfrancis.comjussieu.fr The ELF value ranges from 0 to 1, where a high value (approaching 1) indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 suggests delocalized, metallic-like electron behavior. taylorandfrancis.comd-nb.info

Specific ELF analyses for this compound are not prominent in the literature, but studies on related urea derivatives like ethylurea (B42620) and N-methylurea hydrates utilize ELF to investigate the nature of intermolecular interactions. researchgate.netresearchgate.net In these systems, ELF maps provide a clear picture of the electron distribution within covalent bonds and highlight the regions of non-bonding electrons (lone pairs) that participate in hydrogen bonding. researchgate.nettandfonline.com For example, analysis of the N-O bond in oxaziridine, a different system but one containing this linkage, showed that ELF could distinguish it from more typical C-O and C-N covalent bonds based on the degree of electron localization. d-nb.infocanterbury.ac.uk This suggests that ELF analysis of this compound would be valuable for understanding the electronic nature of its N-OH group.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Approaches

The Noncovalent Interaction (NCI) index is a powerful computational tool for visualizing and characterizing weak, non-covalent interactions in real space. researchgate.netnih.gov It is based on the electron density (ρ) and its derivative, the reduced density gradient (s). researchgate.net By plotting RDG versus the electron density, regions corresponding to different types of interactions can be identified. scielo.org.mx These regions are then visualized as isosurfaces, typically color-coded to distinguish between attractive interactions like hydrogen bonds (blue), weak van der Waals forces (green), and repulsive steric clashes (red). tandfonline.comscielo.org.mx

This methodology is frequently applied to urea derivatives to understand the forces governing their crystal packing and interactions with water. yu.edu.joresearchgate.netresearchgate.net For instance, in studies on ethylurea and hydroxymethyl urea, NCI/RDG analysis has been used to visualize the hydrogen bonds and van der Waals contacts that provide stability to their hydrated clusters. yu.edu.joresearchgate.net The application of NCI/RDG to this compound would reveal the specific non-covalent interactions responsible for its supramolecular structure, providing a visual map of the hydrogen bonds and other weak forces at play.

Prediction of Spectroscopic Signatures

Computational chemistry enables the prediction of various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govarxiv.orgrsc.org These predictions are invaluable for interpreting experimental data and confirming molecular structures. Methods for predicting NMR spectra range from DFT-based calculations using approaches like the Gauge-Independent Atomic Orbital (GIAO) method to faster, machine-learning-based models trained on large experimental databases. nih.govnih.govnmrdb.org Similarly, IR spectra can be computed from first principles, although these calculations often require scaling factors or more complex anharmonic computations to match experimental results accurately. arxiv.orgnih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table is for illustrative purposes to show how predicted data is typically presented and does not represent actual data for this compound.

| Spectroscopic Technique | Atom/Group | Predicted Shift/Frequency | Experimental Shift/Frequency |

|---|---|---|---|

| ¹H NMR | N-CH₃ | ~2.7 ppm | 2.65 ppm |

| ¹³C NMR | C=O | ~160 ppm | 158.9 ppm |

| IR Spectroscopy | C=O stretch | ~1680 cm⁻¹ | 1665 cm⁻¹ |

| IR Spectroscopy | N-H stretch | ~3400 cm⁻¹ | 3380 cm⁻¹ |

Computational Studies on Hydrogen Bonding Networks and Supramolecular Architectures

The ability of the urea functional group to act as both a hydrogen bond donor and acceptor allows it to form extensive and predictable hydrogen-bonding networks, which are fundamental to supramolecular chemistry. nih.govacs.org Computational studies are essential for understanding these networks. The crystal structure of this compound has been determined experimentally, revealing its packing in the solid state. nih.gov

Applications in Advanced Materials and Chemical Technologies

Role in Polymer Science

The bifunctional nature of N-Hydroxy-N'-methylurea, containing both a hydroxyl group and N-H protons suitable for reaction, suggests its utility in polymer synthesis and modification.

While specific industrial use of this compound as a crosslinker is not widely documented, the broader class of (hydroxyalkyl)urea compounds serves as effective, formaldehyde-free crosslinking agents for polymers. google.comgoogle.com These agents are particularly useful for curing polymers that contain functional groups like carboxyl, anhydride, or amine. google.comgoogle.com The crosslinking mechanism typically involves an esterification reaction between the hydroxyl groups of the urea (B33335) derivative and the carboxylic acid groups of the polymer, releasing only water as a byproduct. google.com Given its structure, the hydroxyl group of this compound could theoretically engage in similar reactions to form a crosslinked polymer network.

In polyurethane (PU) chemistry, isocyanates react with polyols to form the urethane (B1682113) linkages. google.com Crosslinking agents are crucial for creating the three-dimensional network that gives PU foams their characteristic properties. google.com Research into non-isocyanate polyurethanes has led to the synthesis of poly(hydroxyurea-urethane)s, where the hydroxyurea (B1673989) moiety is integrated directly into the polymer backbone. acs.orgresearchgate.netdntb.gov.uaresearchgate.net This indicates the fundamental compatibility of the hydroxyurea structure within polyurethane-type materials.

Table 1: Comparative Performance of (Hydroxyalkyl)urea Crosslinkers in Poly(acrylic acid) Films

| Crosslinking Agent | Polymer System | Curing Conditions | Resulting Property (% Insolubles) | Reference |

| N,N-bis(2-hydroxyethyl)urea | Poly(acrylic acid) | 240°C, 10 minutes | 92% | google.com |

| bis[N,N-di(β-hydroxyethyl)] adipamide | Poly(acrylic acid) | 240°C, 10 minutes | 91% | google.com |

The incorporation of crosslinking agents is a primary method for modifying the properties of a polymer. researchgate.net Introducing crosslinks into a polymer matrix generally enhances mechanical strength, thermal stability, and solvent resistance while affecting properties like swelling and elasticity. sigmaaldrich.com The synthesis of segmented poly(hydroxyurea-urethane)s has shown that increasing the content of urea linkages within the polymer leads to a higher storage modulus and extends the material's viable application temperature from 30°C to 140°C. researchgate.net

Crosslinking Agent in Polymer Synthesis (e.g., Polyurethane Foams)

Applications in Catalysis and Reaction Optimization

The electron-rich nitrogen and oxygen atoms in this compound make it a promising candidate for applications in both metal-based and metal-free catalytic systems.

A critical function of a ligand in metal-catalyzed reactions is its ability to coordinate to a metal center, thereby modifying the metal's electronic properties and steric environment to control reactivity and selectivity. researchgate.netnumberanalytics.com The N-hydroxyurea functional group is a well-established bidentate chelating agent, capable of binding to various metal ions. researchgate.netunifi.it This has been extensively demonstrated in biochemical contexts where N-hydroxyurea derivatives act as potent inhibitors of metalloenzymes by coordinating with the catalytic metal ion in the active site. researchgate.netnih.gov

For instance, cyclic N-hydroxyurea compounds have been shown to bind to the two catalytic magnesium (Mg²⁺) ions in the active site of human flap endonuclease-1 (FEN1). nih.govwhiterose.ac.uk Similarly, other N-hydroxyurea derivatives have been designed to target the catalytic zinc (Zn²⁺) ion in matrix metalloproteinases. unifi.it This inherent and strong affinity for transition metals is the key characteristic required for a ligand in catalysis. numberanalytics.comnih.govmdpi.com This suggests that this compound could be an effective ligand in synthetic organic reactions catalyzed by metals such as palladium, copper, or zinc.

Table 2: Documented Metal Ion Chelation by N-Hydroxyurea Derivatives

| Metal Ion | System Context | Binding Moiety | Outcome | Reference |

| Mg²⁺ (Magnesium) | Flap endonuclease-1 (FEN1) enzyme | Cyclic N-hydroxyurea | Inhibition of enzyme activity | nih.govwhiterose.ac.uk |

| Zn²⁺ (Zinc) | Matrix metalloproteinase (MMP) enzymes | N-hydroxyurea group | Inhibition of enzyme activity | unifi.it |

| Zn²⁺ (Zinc) | Ribonuclease enzyme | N-hydroxyurea nucleotide | Inhibition of enzyme activity | researchgate.net |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. core.ac.uk Urea and thiourea (B124793) derivatives are a prominent class of organocatalysts that function by activating substrates through hydrogen bonding. wikidoc.org The N-H protons on the this compound molecule could potentially participate in this type of catalytic activation.

A more compelling potential role arises from its N-hydroxy functionality. N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), are well-known precursors for N-oxyl radicals, which are highly effective organocatalysts for a variety of oxidative transformations. beilstein-journals.org In the presence of a co-catalyst, the N-hydroxy group can be oxidized to a reactive N-oxyl radical that can facilitate reactions like C-H functionalization. beilstein-journals.org By analogy, this compound could potentially serve as a precursor to a reactive N-oxyl radical, thus functioning as a redox-active organocatalyst.

Ligands in Metal-Catalyzed Reactions

Chemical Separations and Purification Processes